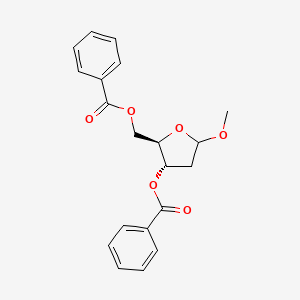

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

描述

属性

IUPAC Name |

[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXOZQTBMQUJG-MYFVLZFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Benzoylation Reaction Conditions

-

Reagents : Benzoyl chloride (2.2 equiv), pyridine (1.5–2.0 equiv), and anhydrous ethyl acetate or dichloromethane as the solvent.

-

Temperature : 40–80°C, with optimal yields observed at 60–70°C.

-

Workup : After reaction completion, the mixture is filtered to remove insolubles, washed sequentially with water, 1.5 M sulfuric acid, and neutralized with saturated sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

Key Considerations :

-

The use of pyridine as both a solvent and base facilitates efficient benzoylation while minimizing side reactions.

-

In industrial settings, continuous flow reactors are employed to enhance scalability and reproducibility.

Introduction of the Methoxy Group at Position 1

Following benzoylation, the hydroxyl group at position 1 is substituted with a methoxy group. This step typically employs methyl iodide (MeI) as the methylating agent under strongly basic conditions.

Methoxylation Protocol

-

Reagents : Methyl iodide (1.5 equiv), sodium hydride (NaH, 1.2 equiv) in tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 0–5°C initially, followed by gradual warming to room temperature.

-

Reaction Time : 8–12 hours, monitored by thin-layer chromatography (TLC) for completion.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where NaH deprotonates the hydroxyl group, generating an alkoxide intermediate that reacts with methyl iodide to form the methoxy derivative.

Deoxygenation at Position 2

The final critical step involves deoxygenation of the hydroxyl group at position 2 to yield the 2-deoxy structure. This is commonly achieved through a Barton-McCombie deoxygenation or related radical-based methods.

Barton-McCombie Deoxygenation

-

Reagents :

-

Conditions :

Yield Optimization :

-

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields 65–75% of the deoxygenated product.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthetic step, highlighting variations in reagents and conditions:

Industrial-Scale Production and Process Optimization

Large-scale synthesis requires modifications to improve efficiency and reduce costs:

-

Continuous Flow Reactors : Enable precise control over benzoylation and methoxylation steps, reducing reaction times by 30–40% compared to batch processes.

-

Catalyst Recycling : SnCl₄, used in analogous glycosylation reactions, can be recovered and reused, lowering environmental impact.

-

Automated Workup Systems : Integrate liquid-liquid extraction and distillation units to minimize manual handling and improve purity.

Challenges and Mitigation Strategies

Byproduct Formation During Methoxylation

Purification of Deoxygenated Product

-

Issue : Residual tin reagents from radical reduction complicate purification.

-

Solution : Sequential washes with aqueous KF solution precipitate tin byproducts, facilitating removal via filtration.

Recent Advances in Methodology

化学反应分析

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoyl groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized ribofuranose derivatives.

科学研究应用

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose has several scientific research applications:

Biology: The compound is used in studies involving nucleoside analogs and their interactions with biological systems.

Medicine: Research into new therapeutic agents often utilizes this compound as a building block for drug development.

作用机制

The mechanism of action of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with viral replication or cancer cell proliferation. The methoxy and benzoyl groups enhance its stability and facilitate its interaction with molecular targets such as enzymes involved in nucleic acid synthesis. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

相似化合物的比较

Structural and Functional Differences

The table below compares 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose with structurally related ribofuranose derivatives:

Key Comparative Insights

Protecting Group Chemistry

- 1-O-Methoxy vs. 1-O-Acetyl: The methoxy group in the target compound is hydrolytically stable under basic conditions, unlike the acetyl group, which is cleaved under mild alkaline or enzymatic conditions. This makes the methoxy derivative preferable for prolonged synthetic steps . Acetylated analogs (e.g., 1-O-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose) are advantageous for stepwise deprotection strategies .

- Benzoyl vs. Toluyl: Benzoyl groups (electron-withdrawing) enhance solubility in non-polar solvents, while toluyl groups (with methyl substituents) increase electron density, altering reactivity in glycosylation reactions .

Functional Group Modifications

2-Deoxy vs. 2,2-Difluoro :

- Tri-O-Benzoyl vs. Di-O-Benzoyl: Fully protected derivatives like 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are used in RNA nucleoside synthesis, where all hydroxyls except C1 must be shielded. In contrast, di-O-benzoyl derivatives prioritize selective reactivity at specific positions .

生物活性

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a synthetic organic compound notable for its potential biological applications, particularly in medicinal chemistry as a nucleoside analog. This compound, with the molecular formula CHO and a molecular weight of 356.37 g/mol, has garnered interest for its role in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The structure of this compound features a ribofuranose sugar backbone modified with methoxy and benzoyl groups. The presence of these functional groups enhances its stability and reactivity, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 356.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its incorporation into nucleoside analogs. These analogs can interfere with viral replication and cancer cell proliferation by mimicking natural nucleosides. The methoxy and benzoyl groups improve the compound's interaction with enzymes involved in nucleic acid synthesis, disrupting normal cellular processes.

Mechanisms:

- Inhibition of Viral Replication : By mimicking nucleotides, this compound can be incorporated into viral RNA or DNA, leading to chain termination during replication.

- Anticancer Activity : Similar mechanisms apply to cancer cells, where the compound disrupts DNA synthesis and induces apoptosis.

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Synthesis and Evaluation of Nucleoside Analogues

A study focused on modifying ribonucleotides to enhance their nuclease resistance and therapeutic potency demonstrated that introducing methoxy groups at specific positions significantly improved stability against enzymatic degradation. This finding supports the potential utility of this compound as a building block for developing more effective antiviral agents .

Case Study 2: Antitumor Activity Assessment

Another investigation into purine nucleoside analogs revealed their ability to inhibit DNA synthesis in cancer cells effectively. This study highlights the importance of structural modifications similar to those found in this compound for enhancing anticancer properties .

常见问题

Q. How is this compound utilized in the synthesis of nucleoside analogs?

Q. What role does it play in glycan array development?

- Methodological Answer : As a glycosyl donor, it enables site-specific conjugation to functionalized glass slides via amine- or thiol-terminated linkers. SPR (surface plasmon resonance) screens binding affinities for lectins or antibodies .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。